8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
- Its chemical structure consists of a seven-membered oxazepine ring fused to two benzene rings.
- The methyl group at position 8 and the nitro group at position 3 contribute to its unique properties.
8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: is a heterocyclic compound with a fused dibenzoxazepine ring system.
Preparation Methods
- A base-promoted protocol has been developed for the synthesis of this compound.
- Starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, good to excellent yields of the corresponding heterocycles can be achieved .
- Notably, only K3PO4 or K2CO3 is required as the promoter, and the reaction can be easily performed on a large scale.
Chemical Reactions Analysis
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substitution reactions at various positions are possible.
Common Reagents: Reagents like reducing agents (e.g., SnCl2/HCl), bases (e.g., NaOH), and nucleophiles (e.g., amines) are commonly used.
Major Products: Reduction of the nitro group leads to the corresponding amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in materials science or organic synthesis.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other dibenzoxazepines, such as dibenzoxazepinamines and quinazolinimines, share structural similarities.
Uniqueness: The methyl substitution and nitro group placement distinguish it from related compounds.
Properties
Molecular Formula |
C14H10N2O4 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H10N2O4/c1-8-2-5-12-11(6-8)15-14(17)10-4-3-9(16(18)19)7-13(10)20-12/h2-7H,1H3,(H,15,17) |
InChI Key |
MWYYFYIGUBYPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
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